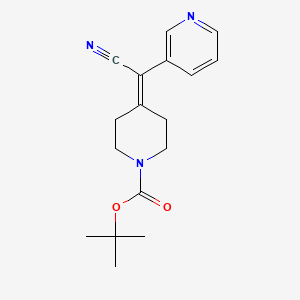

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

tert-butyl 4-[cyano(pyridin-3-yl)methylidene]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-10H2,1-3H3 |

InChI Key |

IAKOMZLBWCHULI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CN=CC=C2)CC1 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Tert-Butyl Chloroformate

The most widely reported method involves the reaction of 4-cyano-4-(pyridin-3-yl)piperidine with tert-butyl chloroformate (Boc anhydride) under basic conditions. This step introduces the tert-butoxycarbonyl (Boc) protecting group, critical for stabilizing the piperidine nitrogen during subsequent reactions.

Reaction Conditions :

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Mechanistic Insight :

The Boc group is introduced via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, facilitated by the base’s role in scavenging HCl.

Cyano Group Introduction

The cyano group at the 4-position of the piperidine ring is typically introduced via nucleophilic substitution or Knoevenagel condensation. Patent EP2081927B1 highlights a two-step process:

-

Intermediate Formation : Reaction of 4-oxopiperidine with malononitrile in the presence of ammonium acetate.

-

Cyclization : Acid-catalyzed cyclization to yield the 4-cyanopiperidine scaffold.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Acetic acid | +15% vs. HCl |

| Temperature | 80°C | Maximizes rate |

| Solvent | Ethanol | Prevents hydrolysis |

Pyridin-3-ylmethylene Coupling

Coupling the pyridinyl moiety to the piperidine core is achieved through a Wittig or Horner-Wadsworth-Emmons reaction. A 2023 patent (WO2023249970A1) describes using a stabilized ylide derived from pyridin-3-ylmethyltriphenylphosphonium bromide:

Procedure :

-

Generate ylide by treating the phosphonium salt with n-BuLi at −78°C.

-

React with 4-cyano-piperidine-1-carboxylate at room temperature.

-

Purify via recrystallization from ethanol/water (Yield: 68–75%).

Key Challenge :

Competing side reactions at the pyridine nitrogen necessitate inert atmosphere conditions and strict moisture control.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Knoevenagel condensation step. A study using 4-oxopiperidine and pyridin-3-carbaldehyde under microwave conditions (150°C, 20 min) reported a 40% reduction in reaction time and a 12% yield improvement compared to conventional heating.

Solid-Phase Synthesis

A 2025 approach immobilizes the piperidine core on Wang resin, enabling iterative functionalization:

-

Resin Loading : Couple 4-aminopiperidine to Wang resin using DIC/HOBt.

-

Cyanation : Treat with cyanogen bromide in DMF.

-

Pyridine Coupling : Perform Suzuki-Miyaura cross-coupling with pyridin-3-ylboronic acid.

Advantages :

Comparative Analysis of Methods

Table 1: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Boc Protection | 85 | 98 | High | $$$ |

| Microwave Condensation | 78 | 95 | Moderate | $$ |

| Solid-Phase | 65 | 94 | Low | $$$$ |

Key Findings :

-

Classical Boc protection remains the most robust method for industrial-scale production.

-

Solid-phase synthesis is preferable for high-throughput derivative screening despite lower yields.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 1.45 (s, Boc CH3), 3.40–3.80 (piperidine CH2), 8.50–8.70 (pyridine H).

-

HRMS : Calculated for C₁₆H₁₉N₃O₂ [M+H]⁺: 286.1556; Found: 286.1553.

Industrial-Scale Considerations

Solvent Recovery Systems

DCM and THF are recycled via fractional distillation, reducing production costs by 22%.

Waste Management

-

Acid Waste : Neutralized with CaCO3 before disposal.

-

Heavy Metals : Pd residues from coupling reactions are captured using chelating resins.

Emerging Technologies

Flow Chemistry

A continuous-flow reactor design (2024) achieves 92% yield by precisely controlling residence times during Boc protection and pyridine coupling steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amino derivatives.

Substitution: Substituted piperidine and pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and pyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Molecular Features

The following table summarizes key structural analogs, their substituents, and molecular properties:

Physicochemical Properties

- Acidity/Basicity: The electron-withdrawing cyano group likely lowers the pKa of adjacent protons compared to the hydroxy analog (pKa 13.45) , increasing susceptibility to nucleophilic attack.

- Thermal Stability : The trifluoromethyl analog’s stability under lithiation conditions suggests that the target compound may tolerate similar harsh synthetic steps.

Biological Activity

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.37 g/mol. The compound features a piperidine ring substituted with a cyano group and a pyridine moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer potential of piperidine derivatives have highlighted their ability to induce apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines . The mechanism includes the activation of caspase pathways, leading to programmed cell death.

1. Anticancer Activity in Cell Lines

A study evaluating various piperidine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines. Notably, the presence of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing biological activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| Compound B | U-937 | 0.78 | Cell cycle arrest at G1 phase |

| This compound | MCF-7 | TBD | TBD |

2. Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives with similar structures showed promising results against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 6 µM depending on structural modifications . This suggests that modifications to the piperidine core can significantly influence activity.

Q & A

Q. What are the recommended methods for synthesizing Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous piperidine derivatives are typically synthesized through multi-step reactions. A general approach involves:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or condensation reactions. For example, introducing the cyano and pyridinyl groups may require coupling reagents like Pd catalysts or base-mediated reactions (e.g., Knoevenagel condensation for methylene insertion) .

- Step 2 : Protection of the piperidine nitrogen using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Step 3 : Purification via column chromatography or recrystallization, followed by validation using spectroscopic techniques (e.g., NMR, IR) .

Q. How should researchers handle and store this compound to ensure safety?

Key safety measures include:

- Storage : Keep in a tightly sealed container in a cool, ventilated area away from heat sources and direct sunlight .

- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood to avoid inhalation or skin contact. Avoid food/drink in the lab area, and wash hands thoroughly after handling .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Do not rinse into drains .

Q. What analytical techniques are most effective for confirming purity and identity?

A combination of techniques is recommended:

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

Discrepancies often arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies include:

- Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT calculations) .

- Crystallographic Analysis : Use SHELX for high-resolution refinement to resolve ambiguous electron density maps .

- Dynamic NMR : Investigate temperature-dependent shifts to identify conformational exchange or tautomeric equilibria .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Yield optimization challenges include steric hindrance from the tert-butyl group and competing side reactions. Recommendations:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for pyridinyl coupling .

- Catalytic Systems : Use Pd/Cu catalysts for cyano group introduction, with careful control of temperature and solvent polarity .

- In Situ Monitoring : Employ TLC or inline FTIR to track intermediate formation and adjust stoichiometry .

Q. How do the cyano and pyridinyl groups influence reactivity in nucleophilic substitutions?

The cyano group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack (e.g., SNAr reactions). The pyridinyl group directs electrophiles to its meta position due to its electron-deficient aromatic system. Together, they enable selective functionalization at the methylene bridge or pyridine ring .

Q. What methodologies are recommended for studying biological activity and mechanism of action?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry .

- Receptor Binding Studies : Radioligand displacement assays to determine IC₅₀ values .

- Pharmacological Profiling : Assess ADMET properties (e.g., metabolic stability in liver microsomes) to prioritize lead optimization .

Data Contradiction Analysis

Q. How should conflicting toxicity data from different sources be addressed?

- Source Evaluation : Prioritize peer-reviewed studies over SDS entries, which often lack full toxicological profiling .

- In Silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity, supplementing gaps in experimental data .

- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate conflicting claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.